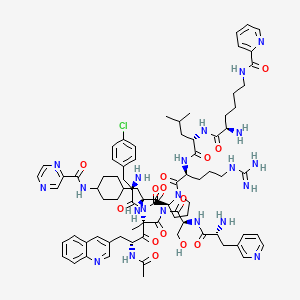
Atipamezole
Vue d'ensemble
Description
Atipamezole is a synthetic α2 adrenoceptor antagonist used to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs . It has also been researched as a potential anti-Parkinsonian drug for humans .
Synthesis Analysis
A simplified and shorter method for synthesizing Atipamezole has been developed, which simplifies and shortens the process, enabling the preparation of new analogs and characterization of their synthetic intermediates .Chemical Reactions Analysis
Atipamezole is an alpha-adrenoceptor antagonist with high affinity and selectivity for the alpha 2-receptor . The alpha2-adrenoceptor antagonist atipamezole was a potent inhibitor of aldosterone release .Physical And Chemical Properties Analysis
Atipamezole has a molecular formula of C14H16N2 and a molecular weight of 212.29 . It has a density of 1.1±0.1 g/cm3, a boiling point of 367.1±11.0 °C at 760 mmHg, and a flash point of 178.0±5.7 °C .Applications De Recherche Scientifique
Reversal of Cardiovascular Changes
Atipamezole has been used in research to reverse cardiovascular changes induced by high-dose Medetomidine in cats undergoing sedation for semen collection . Medetomidine, a sedative agent widely used in veterinary medicine, can affect the cardiovascular system, reducing heart rate and increasing arterial blood pressure . Atipamezole, as an antagonist, can reverse these effects . The study found that the administration of Atipamezole resulted in a normalization of haemodynamics .
Reversal of Sedation
Atipamezole is a potent and selective α2-adrenoceptor antagonist that can rapidly reverse sedation anesthesia induced by α2-adrenoceptor agonists . This makes it a valuable tool in both research and clinical settings where rapid reversal of sedation is required .
Reversal of Tear-Flow Decrease
Research has shown that Atipamezole can reverse the decrease in tear flow induced by Medetomidine in rats . Medetomidine, an α2-adrenoceptor agonist, has been reported to decrease tear flow in many species . Atipamezole, by antagonizing the effects of Medetomidine, can restore tear flow to normal levels .
Use in Semen Collection
Atipamezole has been used in research involving semen collection in cats . High-dose Medetomidine is used as a sedative agent for this procedure, and Atipamezole is used to reverse the sedative and cardiovascular effects of Medetomidine .
Use in Veterinary Medicine
Atipamezole is widely used in veterinary medicine due to its ability to rapidly reverse the effects of α2-adrenoceptor agonists . This makes it a valuable tool in procedures that require rapid recovery from sedation .
Use in Research
Atipamezole’s ability to reverse the effects of α2-adrenoceptor agonists makes it a valuable tool in research settings . It allows for the rapid reversal of sedation, enabling researchers to conduct studies that require animals to recover quickly from sedative effects .
Mécanisme D'action
Target of Action
Atipamezole is a synthetic α2 adrenoceptor antagonist . The primary targets of Atipamezole are the α2-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
Atipamezole works by competing with sedatives for α2-adrenergic receptors and displacing them . This displacement of the sedative from the receptors leads to the reversal of the sedative and analgesic effects of drugs like dexmedetomidine and medetomidine .
Biochemical Pathways
It is known that the drug’s antagonistic action on α2-adrenergic receptors can influence various physiological processes regulated by these receptors, including neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of Atipamezole involve its metabolism in the liver and excretion through the kidneys . It has a rapid onset of action, reversing the decreased heart rate caused by sedation within three minutes . The drug displays nonlinear pharmacokinetics in rats, while it exhibits linear pharmacokinetics in humans . This difference is attributed to species-specific metabolism .
Result of Action
The primary result of Atipamezole’s action is the reversal of the sedative and analgesic effects of α2-adrenergic receptor agonists like dexmedetomidine and medetomidine . It’s also been researched for potential anti-Parkinsonian effects in humans .
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPZIDYAHLZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049135 | |
| Record name | Atipamezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atipamezole | |
CAS RN |
104054-27-5 | |
| Record name | Atipamezole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atipamezole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atipamezole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atipamezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPAMEZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















